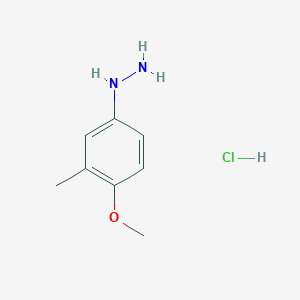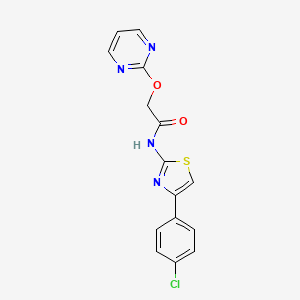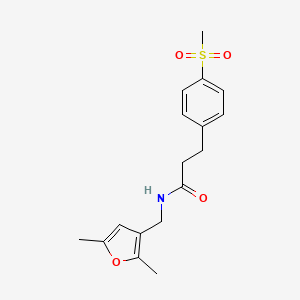
N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. The molecule contains a total of 47 bonds, including 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 47 bonds, including 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfonamide .Wissenschaftliche Forschungsanwendungen
Cancer Research and HIF-1 Pathway Inhibition
Research indicates the exploration of sulfonamide analogs, which share structural features with N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, for their potential in cancer therapy. Specifically, studies on the structure-activity relationships of lipophilic arylsulfonamide analogs have shown promise in inhibiting the HIF-1 pathway, a critical regulator in tumor growth and angiogenesis. The investigation highlights the importance of specific chemical modifications to enhance pharmacological properties for cancer therapeutics development (Mun et al., 2012).
Antiviral Activity
Another area of application involves the study of novel nonnucleoside inhibitors targeting viral DNA maturation processes. These inhibitors, structurally analogous to this compound, have shown selective inhibition of cytomegalovirus (CMV) replication, presenting a potential therapeutic avenue for antiviral drug development (Buerger et al., 2001).
Antimicrobial and Antifungal Applications
Studies on novel sulfonamide derivatives have also demonstrated significant antimicrobial and antifungal activities. These compounds, sharing core structural elements with this compound, offer promising leads for the development of new antimicrobial agents. Their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlights their potential in addressing antibiotic resistance issues (Ghorab et al., 2017).
Cardiac Myosin Activation
Research into sulfonamidophenylethylamide analogs has identified compounds that act as potent cardiac myosin activators. These findings suggest potential therapeutic applications for systolic heart failure, with specific analogs showing high selectivity and efficacy in preclinical models. The structural similarity of these analogs to this compound underscores the compound's relevance in cardiovascular research (Manickam et al., 2019).
Alzheimer’s Disease Therapy
The synthesis and evaluation of sulfonamide derivatives for inhibitory effects on acetylcholinesterase present another application. These studies contribute to Alzheimer's disease research, offering insights into the development of novel therapeutic agents targeting neural degeneration pathways. The chemical framework of this compound serves as a foundation for these investigations, illustrating the compound's versatility in drug discovery (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-10-15(13(2)22-12)11-18-17(19)9-6-14-4-7-16(8-5-14)23(3,20)21/h4-5,7-8,10H,6,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHQYZIKWUCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
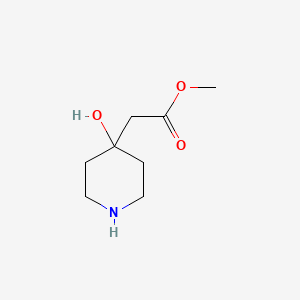
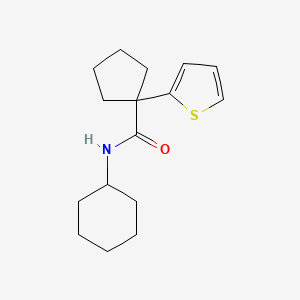
![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)
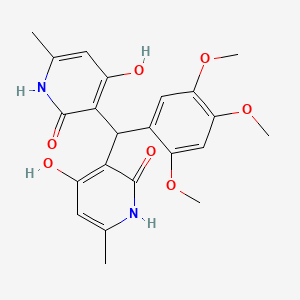
![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)
![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)
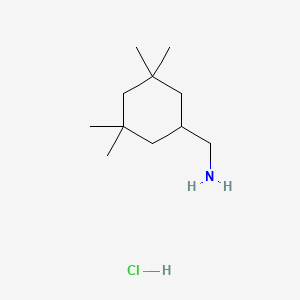

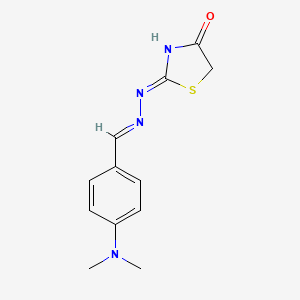
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2598432.png)

